N-(2,6-Dimethylphenyl)formamide

Description

The exact mass of the compound 2',6'-Dimethylformanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

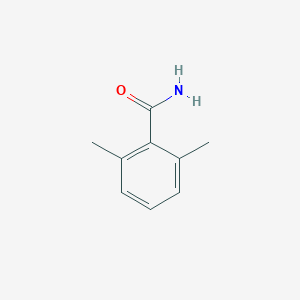

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLHOOOTXXVJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501339473 | |

| Record name | N-(2,6-Dimethylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-92-1 | |

| Record name | 2',6'-Formoxylidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,6-Dimethylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',6'-DIMETHYLFORMANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VMK4UK5HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of N-(2,6-Dimethylphenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2,6-Dimethylphenyl)formamide, a key synthetic intermediate. It details established and alternative synthetic routes, including detailed experimental protocols. The document also compiles and presents its chemical and physical properties in clearly structured tables, supported by spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Furthermore, this guide outlines the compound's applications, particularly in the synthesis of pharmaceuticals and other bioactive molecules, and includes visualizations of synthetic pathways and reaction mechanisms to aid in comprehension.

Introduction

This compound, also known as 2',6'-dimethylformanilide, is an organic compound with the chemical formula C₉H₁₁NO. It is a derivative of formamide and is characterized by a formyl group attached to the nitrogen atom of 2,6-dimethylaniline. This compound serves as a valuable intermediate in organic synthesis, finding applications in the preparation of various target molecules, including pharmaceuticals and other biologically active compounds. Its structural features, particularly the sterically hindered environment around the formamide nitrogen, influence its reactivity and properties. This guide aims to provide a detailed resource for researchers and professionals working with or considering the use of this compound in their synthetic endeavors.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, reaction setup, and purification.

Table 1: General and Physical Properties [1]

| Property | Value |

| CAS Number | 607-92-1 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Appearance | Solid |

| Melting Point | 166-170 °C |

| Boiling Point | 305.5 °C at 760 mmHg |

| Density | 1.075 g/cm³ |

| Refractive Index | 1.572 |

| Solubility | Miscible with many common organic solvents. |

Table 2: Spectral Data

| ¹H NMR (CDCl₃) [2] | ¹³C NMR (DMSO-d₆) [3] | IR (cm⁻¹) [3] | Mass Spectrometry (m/z) [4] |

| δ 8.36-8.38 (m, 1H, CHO) | δ 162.8, 160.6 (rotamers) | ~3250 (N-H stretch) | 149 (M⁺) |

| δ 7.0-7.2 (m, 3H, Ar-H) | δ 146.6, 145.0 (rotamers) | ~3050 (Ar C-H stretch) | 120 ([M-CHO]⁺) |

| δ 2.2-2.3 (s, 6H, CH₃) | δ 135.3, 128.7, 128.1, 126.5, 122.2, 119.0, 116.6 | ~2920 (Alkyl C-H stretch) | 106 ([M-CHO-CH₂]⁺) |

| δ 18.9, 18.3 (rotamers) | ~1660 (C=O stretch) | ||

| ~1580 (N-H bend) | |||

| ~1470 (Ar C=C stretch) |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the formylation of 2,6-dimethylaniline. Several methods have been established for this transformation, with the use of formic acid being the most direct approach. Alternative methods employing other formylating agents offer different reaction conditions and may be suitable for specific applications.

Primary Synthetic Route: Formylation with Formic Acid

This method involves the direct reaction of 2,6-dimethylaniline with an excess of formic acid, typically at elevated temperatures. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of 2,6-dimethylaniline attacks the carbonyl carbon of formic acid, followed by the elimination of a water molecule.

Experimental Protocol:

A detailed experimental protocol for this synthesis is as follows:

-

In a suitable reaction vessel, combine 2,6-dimethylaniline and an excess of 88% formic acid.

-

Heat the mixture to 120 °C in an oil bath and maintain this temperature for 24 hours with continuous stirring.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-water with stirring to precipitate the product.

-

Collect the solid product by filtration and wash it extensively with water.

-

Dry the product in vacuo at 90-95 °C to yield this compound.

Alternative Synthetic Route: Vilsmeier-Haack Reaction

An alternative method for the formylation of anilines is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The Vilsmeier reagent is a potent electrophile that reacts with electron-rich aromatic compounds. While this method is more commonly used for the formylation of aromatic rings, it can be adapted for the N-formylation of anilines.

Experimental Protocol (General Procedure): [5][6]

-

To a solution of 2,6-dimethylaniline in a suitable solvent such as DMF, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.[5]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.[5]

-

The reaction is then quenched by the addition of a solution of sodium acetate in water.[5]

-

The product is extracted with an organic solvent, and the organic layer is washed with brine and dried.[5]

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford this compound.[5]

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Precursor to Lidocaine Analogs: A significant application of this compound is in the synthesis of local anesthetics. While not a direct precursor to lidocaine itself, its structural analog, N-(2,6-dimethylphenyl)acetamide, is a key intermediate. The formamide can be a starting point for the synthesis of various derivatives and analogs of lidocaine.

-

Synthesis of Formamidines: this compound can be converted to N,N'-bis(2,6-dimethylphenyl)formamidine.[2] Formamidines are a class of compounds with a wide range of biological activities and are used as building blocks in heterocyclic synthesis.

-

Intermediate for Bioactive Molecules: The 2,6-dimethylphenyl moiety is present in a number of bioactive molecules. This compound can serve as a convenient starting material for the introduction of this group and subsequent elaboration into target compounds with potential anti-inflammatory or antimicrobial properties.

Safety Information

This compound is classified as harmful if swallowed.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically useful compound with well-defined properties. Its preparation is straightforward, with the formylation of 2,6-dimethylaniline with formic acid being a robust and high-yielding method. Alternative synthetic routes provide flexibility in terms of reaction conditions. The compiled physical, chemical, and spectral data in this guide serve as a valuable resource for its identification and use in research and development. Its role as a precursor to various bioactive molecules, including analogs of local anesthetics, underscores its importance in medicinal chemistry and drug discovery. This technical guide provides a solid foundation for scientists and researchers to effectively utilize this compound in their synthetic applications.

References

Characterization of N-(2,6-Dimethylphenyl)formamide Adducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Dimethylphenyl)formamide is a chemical intermediate that may also arise as a metabolite of certain industrial compounds and pharmaceuticals. While direct studies on the adducts of this compound are limited, a significant body of evidence points towards its in vivo hydrolysis to 2,6-dimethylaniline (2,6-DMA), a known rodent carcinogen. This guide focuses on the characterization of DNA adducts formed from 2,6-DMA, which are critical in understanding the potential genotoxicity of its parent formamide.

The metabolic activation of 2,6-DMA is a key step in its conversion to a DNA-reactive species. This process is believed to involve N-hydroxylation to form N-(2,6-dimethylphenyl)hydroxylamine, which can then be further activated to a reactive nitrenium ion. This electrophilic intermediate can then covalently bind to nucleophilic sites on DNA, forming stable adducts. The formation of these adducts is a critical initiating event in chemical carcinogenesis.

Metabolic Activation and Adduct Formation

The proposed metabolic activation pathway of this compound to DNA-reactive species is initiated by its hydrolysis to 2,6-dimethylaniline. Subsequent enzymatic oxidation and activation lead to the formation of a nitrenium ion that readily reacts with DNA.

Caption: Proposed metabolic activation of this compound and subsequent DNA adduct formation.

Characterized DNA Adducts of 2,6-Dimethylaniline

Several DNA adducts of 2,6-dimethylaniline have been synthesized and characterized, providing valuable standards for in vivo and in vitro studies. The reaction of the activated metabolite of 2,6-DMA, N-acetoxy-2,6-dimethylaniline, with deoxyguanosine and deoxyadenosine has been shown to yield a distinct profile of adducts.[1][2][3]

| Adduct Name | Abbreviation | Nucleoside Target | Site of Adduction | Relative Yield (%) in vitro[1][2] |

| 4-(deoxyadenosin-N⁶-yl)-2,6-dimethylaniline | dA-N⁶-2,6-diMeA | deoxyadenosine | N⁶ | 46 |

| 4-(deoxyguanosin-N²-yl)-2,6-dimethylaniline | dG-N²-2,6-diMeA | deoxyguanosine | N² | 22 |

| 4-(deoxyguanosin-O⁶-yl)-2,6-dimethylaniline | dG-O⁶-2,6-diMeA | deoxyguanosine | O⁶ | 20 |

| N-(deoxyguanosin-8-yl)-2,6-dimethylaniline | dG-C8-2,6-diMeA | deoxyguanosine | C8 | 12 |

This adduct profile is noteworthy as it deviates from the typical pattern observed for many aromatic amines, where C8-substituted deoxyguanosine adducts are often predominant.[1][2] The higher proportion of adducts at the exocyclic amino groups (N⁶ of adenine and N² of guanine) and the O⁶ position of guanine suggests a different reactivity of the 2,6-dimethylaniline-derived nitrenium ion.

Experimental Protocols

Synthesis of 2,6-Dimethylaniline DNA Adduct Standards

A common method for the in vitro synthesis of 2,6-dimethylaniline-DNA adducts involves the reaction of a reactive ester of N-hydroxy-2,6-dimethylaniline, such as N-acetoxy-2,6-dimethylaniline, with nucleosides or DNA.[1][2][3]

Materials:

-

2,6-Dimethylaniline

-

Deoxyguanosine (dG) or Deoxyadenosine (dA)

-

N-acetoxy-2,6-dimethylaniline (synthesized from N-hydroxy-2,6-dimethylaniline)

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

Organic solvents for extraction and purification (e.g., n-butanol, methanol)

-

Chromatography media (e.g., Sephadex LH-20, C18 reverse-phase silica)

Procedure:

-

Dissolve deoxyguanosine or deoxyadenosine in the buffer solution.

-

Add a solution of N-acetoxy-2,6-dimethylaniline in a suitable solvent (e.g., ethanol) to the nucleoside solution.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 2 hours).

-

Stop the reaction and partition the mixture with n-butanol to extract the adducts.

-

Evaporate the organic solvent and redissolve the residue in a minimal amount of methanol.

-

Purify the adducts using column chromatography, such as Sephadex LH-20 followed by reverse-phase HPLC.

-

Characterize the purified adducts using spectroscopic methods like UV-Vis, ¹H NMR, and mass spectrometry.[2][3]

³²P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts from biological samples.[1][2]

Caption: General workflow for the ³²P-postlabeling assay for DNA adduct analysis.

Brief Protocol:

-

DNA Isolation and Digestion: Isolate DNA from tissues or cells exposed to the test compound. Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides more efficiently than adducted ones.

-

Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Separation: Separate the ³²P-labeled adducted nucleotides by multi-dimensional thin-layer chromatography (TLC).

-

Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity to determine the level of DNA adducts.

HPLC with Amperometric Detection for 2,6-Dimethylaniline

High-performance liquid chromatography (HPLC) with electrochemical (amperometric) detection is a sensitive and specific method for the determination of 2,6-dimethylaniline, a key metabolite and precursor to the reactive species.[4][5]

Instrumentation:

-

HPLC system with a reverse-phase C18 column.

-

Amperometric detector with a glassy carbon working electrode.

Typical Conditions: [4]

-

Mobile Phase: A mixture of a buffer (e.g., Britton-Robinson buffer, pH 7), methanol, and acetonitrile.

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Detection: Amperometric detection at a potential of +0.85 V.

-

Quantification: Based on peak area compared to a standard curve of 2,6-dimethylaniline.

This method can be adapted to measure 2,6-dimethylaniline in various biological matrices following appropriate sample preparation and extraction.

Toxicological Significance

The formation of DNA adducts by 2,6-dimethylaniline is a critical step in its carcinogenicity.[6][7][8] These adducts, if not repaired by the cell's DNA repair machinery, can lead to mutations during DNA replication. The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can lead to the initiation and promotion of cancer. The observation of hemoglobin adducts of 2,6-dimethylaniline in humans indicates that metabolic activation of this compound occurs in the human body, suggesting a potential for DNA adduct formation and associated cancer risk.[1][2][9]

Conclusion

While direct evidence for the formation of this compound adducts is scarce, its likely metabolic conversion to the known carcinogen 2,6-dimethylaniline provides a strong basis for assessing its potential genotoxicity. The characterization of 2,6-dimethylaniline-DNA adducts, along with the detailed experimental protocols for their synthesis and detection, offers a robust framework for researchers and drug development professionals to investigate the safety of compounds that may be metabolized to 2,6-dimethylaniline. Understanding the mechanisms of adduct formation and their biological consequences is paramount for accurate risk assessment and the development of safer chemicals and pharmaceuticals.

References

- 1. Synthesis, characterization, and comparative 32P-postlabeling efficiencies of 2,6-dimethylaniline-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Further investigations into the genotoxicity of 2,6-xylidine and one of its key metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A weight of evidence assessment of the genotoxicity of 2,6-xylidine based on existing and new data, with relevance to safety of lidocaine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of N-(2,6-Dimethylphenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Dimethylphenyl)formamide is an organic compound of significant interest in various fields of chemical and biological research. As a derivative of formamide and 2,6-dimethylaniline, its molecular structure dictates its physicochemical properties and potential biological activity. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical identity, spectroscopic characterization, and three-dimensional conformation based on crystallographic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid at room temperature. Its fundamental identifiers and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2',6'-Dimethylformanilide, 2,6-Formoxylidide, N-Formyl-2,6-dimethylaniline | [2] |

| CAS Number | 607-92-1 | [1][2] |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| InChI | InChI=1S/C9H11NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-6H,1-2H3,(H,10,11) | [1][2] |

| InChIKey | AJLHOOOTXXVJCZ-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=C(C(=CC=C1)C)NC=O | [1][2] |

| Melting Point | 166-170 °C |

Spectroscopic Characterization

The molecular structure of this compound has been elucidated using various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not fully available in search results |

¹³C NMR Spectroscopic Data [1]

| Chemical Shift (ppm) | Assignment |

| Specific peak assignments not available in search results, but the spectrum is available. | Aromatic carbons, Methyl carbons, Formyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak assignments not available in search results, but the spectrum is available. | N-H stretch, C=O stretch (amide I), N-H bend (amide II), C-N stretch, Aromatic C-H stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Relative Intensity (%) | Assignment |

| 149 | Data not fully available | [M]⁺ (Molecular Ion) |

| 120 | Data not fully available | [M - CHO]⁺ |

| 106 | Data not fully available | [M - CH₃ - CO]⁺ |

Crystallographic Data and Molecular Geometry

The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 225987.[2]

Crystal Structure Parameters

| Parameter | Value |

| Crystal System | Data requires access to CCDC 225987 |

| Space Group | Data requires access to CCDC 225987 |

| Unit Cell Dimensions | Data requires access to CCDC 225987 |

| Bond Lengths (Å) | Data requires access to CCDC 225987 |

| Bond Angles (º) | Data requires access to CCDC 225987 |

| Dihedral Angles (º) | Data requires access to CCDC 225987 |

The crystal structure reveals a nearly planar formamide group. The steric hindrance from the two methyl groups on the phenyl ring influences the dihedral angle between the plane of the aromatic ring and the plane of the formamide group.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the formylation of 2,6-dimethylaniline.

Materials:

-

2,6-Dimethylaniline

-

Formic acid

-

Toluene

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,6-dimethylaniline in a slight excess of formic acid and toluene.

-

Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

Spectroscopic and Crystallographic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

IR spectra are recorded on an FTIR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry:

-

Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Single-Crystal X-ray Diffraction:

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα). The structure is solved and refined using standard crystallographic software.

Biological Context and Potential Relationships

While this compound itself is not widely reported to be involved in specific signaling pathways, it is a known metabolite of the formamidine pesticide, Amitraz.[3] The metabolic transformation of Amitraz in biological systems leads to the formation of N-(2,4-dimethylphenyl)-N'-methylformamidine (DMPF) and subsequently this compound. Understanding this metabolic pathway is crucial for toxicological and environmental studies of Amitraz.

Caption: Metabolic pathway of Amitraz to this compound.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound. The combination of spectroscopic and crystallographic data offers a comprehensive understanding of its chemical identity, connectivity, and three-dimensional conformation. The provided experimental protocols serve as a practical resource for researchers engaged in the synthesis and characterization of this and related compounds. Further investigation into its biological activities and potential applications, particularly in the context of pesticide metabolism, is a promising area for future research.

References

A Comprehensive Technical Guide to N-(2,6-Dimethylphenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(2,6-Dimethylphenyl)formamide, covering its chemical identity, properties, synthesis, and analytical methods. A significant focus is placed on its biological context as a metabolite of the formamidine pesticide Amitraz, including the relevant signaling pathways.

Chemical Identity and Properties

This compound is an organic compound classified as a formamide derivative. Its IUPAC name is This compound [1]. It is recognized primarily as a transformation product and metabolite of the widely used acaricide and insecticide, Amitraz[2][3].

The key quantitative properties of this compound are summarized in the table below. This data is essential for its characterization, handling, and analysis.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| CAS Number | 607-92-1 | [1] |

| Appearance | Solid | |

| Melting Point | 166-170 °C | |

| Boiling Point | 305.5 °C at 760 mmHg | |

| Density | 1.075 g/cm³ | |

| Spectroscopic Data | ||

| Infrared (IR) Spectrum | Data available from PubChem and SpectraBase. | [1] |

| Mass Spectrum | Principal peaks (m/z): 149, 120, 106. Data available from NIST and PubChem. | [1] |

| ¹³C NMR Spectrum | Data available from ChemicalBook. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development. The following protocols are based on established procedures for structurally related compounds.

This protocol describes the synthesis of this compound via the direct formylation of 2,6-dimethylaniline, adapted from procedures for similar substituted anilines[5].

Caption: General workflow for the GC-MS analysis of this compound.

Methodology:

-

Sample Preparation: Extract the analyte from the sample matrix using a suitable organic solvent like ethyl acetate. Concentrate the extract and reconstitute in a known volume of solvent. An internal standard may be added for improved accuracy.

-

GC Conditions:

-

Injector: 250°C, splitless mode.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., quantifier m/z 149, qualifier m/z 120).

-

-

Quantification: Prepare a calibration curve using certified standards of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

The primary biological relevance of this compound stems from its role as a metabolite of the pesticide Amitraz. The toxicological and pharmacological effects of Amitraz are mediated through specific signaling pathways, which are likely targets for its metabolites as well.

In invertebrates such as ticks and mites, Amitraz functions primarily as an agonist of octopamine receptors .[6][7] These are G-protein coupled receptors (GPCRs) that play a critical role in neurotransmission. The active metabolite of Amitraz, N'-(2,4-Dimethylphenyl)-N-methylformamidine (DPMF), is a particularly potent activator of these receptors.[8] Agonism at octopamine receptors disrupts normal nerve function, leading to over-excitation, paralysis, and death of the arthropod.[7] The downstream signaling involves modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).[6]

In mammals, Amitraz exhibits toxicity by acting as a potent alpha-2-adrenergic receptor agonist in the central nervous system.[7][9] This interaction leads to symptoms such as sedation, bradycardia, and hypotension.

The diagram below illustrates the signaling cascade disrupted by Amitraz and its active metabolites in invertebrates.

Caption: Agonism of octopamine receptors by Amitraz metabolites disrupts downstream signaling.

Metabolism

Understanding the metabolic fate of formamidine compounds is critical for toxicology and drug development. This compound is formed through the metabolism of its parent compound.

Amitraz is metabolized in vivo, and one of the degradation products found in urine is 2,4-dimethylformanilide (an isomer of the title compound), indicating that hydrolysis of the formamidine linkage is a key metabolic step.[2] The general metabolism of N,N-dialkylformamides, such as the widely studied N,N-dimethylformamide (DMF), involves oxidative pathways catalyzed by cytochrome P450 enzymes.[10][11] The major pathway for DMF involves hydroxylation of a methyl group to form N-(hydroxymethyl)-N-methylformamide (HMMF), which can then be further metabolized.[11][12][13]

The diagram below outlines a generalized metabolic workflow applicable to formamide compounds.

Caption: Generalized metabolic workflow for the formation and clearance of formamide metabolites.

References

- 1. This compound | C9H11NO | CID 345859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-(2,4-Dimethylphenyl)formamide | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(607-92-1) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pomais.com [pomais.com]

- 7. Amitraz - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Triazapentadiene (Amitraz) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 10. Investigation of the mechanistic basis of N,N-dimethylformamide toxicity. Metabolism of N,N-dimethylformamide and its deuterated isotopomers by cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N,N-DIMETHYLFORMAMIDE [inchem.org]

- 12. Absorption, metabolism and elimination of N,N-dimethylformamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.aston.ac.uk [research.aston.ac.uk]

An In-depth Technical Guide on the Physical and Chemical Properties of N-(2,6-Dimethylphenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Dimethylphenyl)formamide, also known as 2',6'-dimethylformanilide, is an organic compound with the chemical formula C9H11NO.[1] It belongs to the class of N-acyl anilines and is a derivative of formamide. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available data and general experimental protocols. The structured presentation of data and workflows is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various chemical syntheses and studies.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C9H11NO | [1] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 166-170 °C (lit.) | [1] |

| Boiling Point | 305.5 °C at 760 mmHg | [1] |

| Density | 1.075 g/cm³ | [1] |

| Refractive Index | 1.572 | [1] |

| Flash Point | 176.3 °C | [1] |

Computed Properties

| Property | Value | Reference |

| XLogP3 | 1.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 149.084063974 Da | [2] |

| Monoisotopic Mass | 149.084063974 Da | [2] |

| Topological Polar Surface Area | 29.1 Ų | [2] |

| Heavy Atom Count | 11 | [1] |

| Complexity | 126 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are outlined below. These are generalized procedures based on common organic chemistry techniques and information available for related compounds.

Synthesis of this compound

A common method for the synthesis of N-aryl formamides is the formylation of the corresponding aniline.

Materials:

-

2,6-Dimethylaniline

-

Formic acid

-

Toluene

-

Thionyl chloride (optional, for activation)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethylaniline in a suitable solvent such as toluene.

-

Formylation: Add an excess of formic acid to the solution. The reaction mixture is then heated to reflux for several hours to drive the formylation reaction to completion. Water is a byproduct and can be removed azeotropically using a Dean-Stark apparatus if toluene is used as the solvent.

-

Work-up: After cooling to room temperature, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize any unreacted formic acid. The organic layer is then washed with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons, the N-H proton, and the formyl proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons, the methyl carbons, and the carbonyl carbon of the formamide group.[3]

2. Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a characteristic C=O stretching vibration for the amide carbonyl group, typically in the range of 1650-1680 cm⁻¹. An N-H stretching vibration should also be observable around 3200-3300 cm⁻¹.

3. Mass Spectrometry (MS):

-

Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (149.19 g/mol ).[2]

Visualizations

The following diagrams illustrate generalized workflows for the synthesis and analysis of this compound.

References

Spectroscopic Profile of N-(2,6-Dimethylphenyl)formamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for N-(2,6-Dimethylphenyl)formamide, a key chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in Chloroform-d (CDCl₃) reveals the presence of two rotamers due to restricted rotation around the amide C-N bond.

| Rotamer | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 1 (50%) | 8.36-8.38 | m | - | 1H | -CHO |

| 7.07-7.14 | m | - | 3H | Ar-H | |

| 2.25 | s | - | 6H | Ar-CH₃ | |

| 2 (50%) | 8.09 | d | 11.9 | 1H | -CHO |

| 7.07-7.14 | m | - | 3H | Ar-H | |

| 2.30 | s | - | 6H | Ar-CH₃ |

Source: The Royal Society of Chemistry

Table 2: ¹³C NMR Spectral Data

The ¹³C NMR spectrum was also recorded in Chloroform-d (CDCl₃) and shows a mixture of rotamers.

| Chemical Shift (δ) ppm | Assignment |

| 165.1, 159.5 | C=O (formyl) |

| 135.4 | Ar-C (quaternary) |

| 128.8, 128.4, 127.9 | Ar-C (CH) |

| 18.8, 18.7 | Ar-CH₃ |

Source: The Royal Society of Chemistry

Table 3: Mass Spectrometry Data

The mass spectrometry data was obtained from the National Institute of Standards and Technology (NIST) database.

| Library | Top Peak (m/z) | 2nd Highest Peak (m/z) | 3rd Highest Peak (m/z) |

| Main Library | 120 | 149 | 106 |

| Replicate Library | 149 | 120 | 106 |

Source: PubChem.[1]

Table 4: Infrared (IR) Spectral Data

The infrared spectrum was acquired using an Attenuated Total Reflectance (ATR) technique.

| Wavenumber (cm⁻¹) | Assignment |

| 3250 - 3150 | N-H Stretch |

| 3050 - 3000 | Aromatic C-H Stretch |

| 2950 - 2850 | Aliphatic C-H Stretch |

| 1680 - 1650 | C=O Stretch (Amide I) |

| 1550 - 1520 | N-H Bend (Amide II) |

| 1470 - 1440 | C-H Bend (Methyl) |

| 780 - 760 | C-H Out-of-plane Bend |

Data interpreted from typical IR absorption ranges for the functional groups present.

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a Bruker 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The solid sample was placed directly onto the ATR crystal, and the spectrum was recorded over a range of 4000-400 cm⁻¹. Another reported method for obtaining the IR spectrum is using a Bruker IFS 85 instrument with a KBr-Pellet technique.[1]

Mass Spectrometry (MS)

The mass spectrum was acquired using a gas chromatography-mass spectrometry (GC-MS) system. The compound was introduced into the mass spectrometer via a GC, and electron ionization (EI) was used to generate the molecular ions and fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for spectral analysis.

References

A Comprehensive Technical Guide to the Formylation of 2,6-Dimethylaniline: Mechanism and Synthesis of N-(2,6-Dimethylphenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of N-(2,6-dimethylphenyl)formamide, a key intermediate in various chemical and pharmaceutical applications. The document elucidates the primary mechanisms of formylation, presents quantitative data from key experimental protocols, and offers detailed methodologies for the synthesis.

Introduction

This compound, also known as 2',6'-dimethylformanilide, is a crucial building block in organic synthesis. Its structure, featuring a formamide group attached to a sterically hindered aniline derivative, makes it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the mechanism of its formation is paramount for optimizing reaction conditions and achieving high yields and purity. This guide will focus on the two predominant methods for the N-formylation of 2,6-dimethylaniline: direct formylation with formic acid and the Vilsmeier-Haack reaction.

Mechanisms of N-Formylation

The introduction of a formyl group (-CHO) onto the nitrogen atom of 2,6-dimethylaniline can be achieved through several pathways. The choice of method often depends on the desired scale, available reagents, and required purity of the final product.

Direct Formylation with Formic Acid

The most straightforward method for the N-formylation of anilines is the reaction with formic acid.[1][2] This reaction proceeds via a nucleophilic acyl substitution mechanism.

The mechanism involves the following steps:

-

Protonation of Formic Acid: In the presence of an acid catalyst or under thermal conditions, the carbonyl oxygen of formic acid is protonated, increasing the electrophilicity of the carbonyl carbon.[3]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline attacks the electrophilic carbonyl carbon of the protonated formic acid.[3]

-

Proton Transfer: A proton is transferred from the nitrogen atom to one of the oxygen atoms of the tetrahedral intermediate.

-

Elimination of Water: The intermediate collapses with the elimination of a water molecule, regenerating the catalyst and forming the this compound product.[3]

Caption: Reaction scheme and mechanism of N-formylation with formic acid.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including anilines.[4][5][6] This reaction utilizes a Vilsmeier reagent, which is a chloroiminium ion, formed from a substituted formamide (such as N,N-dimethylformamide, DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[4][5]

The mechanism for the formation of the Vilsmeier reagent and the subsequent formylation is as follows:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[6]

-

Electrophilic Attack: The electron-rich 2,6-dimethylaniline acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.

-

Intermediate Formation: An iminium ion intermediate is formed.

-

Hydrolysis: The iminium ion is subsequently hydrolyzed during aqueous workup to yield the final this compound.[4]

Caption: Vilsmeier-Haack reaction pathway for N-formylation.

Quantitative Data and Experimental Protocols

The following table summarizes key quantitative data from a representative experimental protocol for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 2,6-Dimethylaniline | 125 g | [1] |

| 88% Formic Acid | 375 ml | [1] |

| Reaction Conditions | ||

| Temperature | 120 °C | [1] |

| Reaction Time | 24 hours at 120°C, then 48 hours at room temperature | [1] |

| Pressure | Performed in a sealed bomb | [1] |

| Product | ||

| Product Name | N-formyl-2,6-dimethylaniline | [1] |

| Melting Point | 163-164.5 °C | [1] |

Detailed Experimental Protocol: Formylation with Formic Acid

This protocol is adapted from a known synthesis of N-formyl-2,6-dimethylaniline.[1]

Materials:

-

2,6-Dimethylaniline (125 g)

-

88% Formic Acid (375 ml)

-

1-liter reaction bomb with magnetic stirrer

-

Ice

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Combine 125 g of 2,6-dimethylaniline and 375 ml of 88% formic acid in a 1-liter reaction bomb equipped with a magnetic stirrer.

-

Seal the bomb and heat the oil bath to 120 °C. Maintain this temperature for 24 hours with continuous stirring.

-

Allow the bomb to cool to room temperature and continue stirring for an additional 48 hours.

-

Carefully release the pressure from the bomb.

-

Pour the reaction mixture into 800 ml of ice-water with vigorous stirring to precipitate the product.

-

Filter the solid product and wash it extensively with water.

-

Dry the solid under suction.

-

Further dry the product in a vacuum oven at 90-95 °C to obtain N-formyl-2,6-dimethylaniline.

Characterization:

-

The final product can be characterized by its melting point (163-164.5 °C) and spectroscopic methods such as NMR and IR to confirm its identity and purity.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis and purification.

Applications in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of a variety of organic molecules. In the pharmaceutical industry, it is a precursor to several active pharmaceutical ingredients. The formamide group can be readily transformed into other functional groups, and the substituted phenyl ring provides a scaffold for further chemical modifications. Its use in the development of new chemical entities continues to be an active area of research.

Conclusion

The formylation of 2,6-dimethylaniline to produce this compound is a fundamental transformation in organic synthesis. The choice between direct formylation with formic acid and the Vilsmeier-Haack reaction depends on the specific requirements of the synthesis. This guide has provided a detailed overview of the mechanisms, quantitative data, and experimental protocols for this important reaction, offering a valuable resource for researchers and professionals in the field of chemical and pharmaceutical development.

References

- 1. prepchem.com [prepchem.com]

- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2,4-Dimethylphenyl)formamide | 60397-77-5 | Benchchem [benchchem.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Toxicological Profile of N-(2,6-Dimethylphenyl)formamide: An In-depth Technical Guide

Executive Summary

N-(2,6-Dimethylphenyl)formamide belongs to the formamide class of chemicals. Due to the scarcity of direct toxicological data, this report extrapolates potential hazards from its close structural analogs. N,N-Dimethylformamide (DMF) is a well-studied industrial solvent known for its hepatotoxicity, reproductive and developmental effects, and carcinogenic potential in animal studies. N-(2,4-Dimethylphenyl)formamide is classified as acutely toxic via oral, dermal, and inhalation routes, an eye irritant, and is suspected of causing genetic defects and organ damage through prolonged exposure. Based on these analogs, this compound should be handled as a potentially hazardous substance with particular concern for liver toxicity, reproductive hazards, and carcinogenicity.

Acute Toxicity

Acute toxicity data for the structural analog N,N-Dimethylformamide (DMF) indicates moderate to low acute toxicity via oral, dermal, and inhalation routes. The primary target organ for acute high-dose exposure is the liver.

Quantitative Acute Toxicity Data for Structural Analogs

| Compound | Test | Species | Route | Value | Reference |

| N,N-Dimethylformamide | LD50 | Rat | Oral | 2,800 - 7,600 mg/kg | [1][2] |

| N,N-Dimethylformamide | LD50 | Mouse | Oral | 3,700 - 6,800 mg/kg | [1] |

| N,N-Dimethylformamide | LD50 | Rabbit | Dermal | 1,500 mg/kg | [2][3] |

| N,N-Dimethylformamide | LC50 | Rat | Inhalation | 9 - 15 mg/L (4h) | [2] |

| N,N-Dimethylformamide | LC50 | Mouse | Inhalation | 6,080 - 18,605 mg/m³ (2h) | [1] |

| N-(2,4-Dimethylphenyl)formamide | - | - | Oral | Toxic if swallowed (GHS Cat. 3) | [4][5] |

| N-(2,4-Dimethylphenyl)formamide | - | - | Dermal | Toxic in contact with skin (GHS Cat. 3) | [5] |

| N-(2,4-Dimethylphenyl)formamide | - | - | Inhalation | Toxic if inhaled (GHS Cat. 3) | [5] |

Experimental Protocols for Acute Toxicity Testing (General)

The acute toxicity values for DMF were likely determined using protocols similar to the OECD Test Guidelines.

-

Oral Toxicity (OECD 423 - Acute Toxic Class Method): This method involves a stepwise procedure where a substance is administered orally to a group of experimental animals (typically rats) at one of the defined dose levels. The absence or presence of compound-related mortality in one step determines the next step. Observations are made for at least 14 days, and include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.[6]

-

Dermal Toxicity (OECD 402 - Acute Dermal Toxicity): The substance is applied to the shaved skin of animals (typically rats or rabbits) for a 24-hour period. The initial dose is selected based on expected toxicity. Further groups may be tested at higher or lower doses depending on the observed signs of toxicity or mortality. Observations for systemic toxicity and local skin reactions are recorded for 14 days.[7]

-

Inhalation Toxicity (OECD 403 - Acute Inhalation Toxicity): Animals (typically rats) are exposed to the substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period (usually 4 hours). Multiple concentration groups are used to determine the concentration-response relationship. Animals are observed for 14 days post-exposure.[8]

Repeated Dose and Chronic Toxicity

The primary target organ for repeated and chronic exposure to DMF is the liver. Effects observed in animal studies include increased liver weight, hepatocellular necrosis, and changes in serum liver enzymes.

Quantitative Repeated Dose and Chronic Toxicity Data for N,N-Dimethylformamide

| Species | Route | Exposure Duration | NOAEL | LOAEL | Effects | Reference |

| Rat | Inhalation | 13 weeks | 200 ppm | 400 ppm | Hepatocellular necrosis | [8][9] |

| Rat | Inhalation | 13 weeks | - | 50 ppm | Increased liver weight, changes in liver function assays | [8] |

| Mouse | Inhalation | 13 weeks | < 50 ppm | 50 ppm | Increased liver weight, hepatocellular hypertrophy | [8] |

| Rat | Oral | - | 50 mg/kg/day | - | Reproductive toxicity | [1] |

Experimental Protocol: 13-Week Inhalation Study (NTP)

The data for DMF's chronic inhalation toxicity was generated from studies conducted by the National Toxicology Program (NTP).[8][9]

-

Test System: Male and female F344/N rats and B6C3F1 mice.

-

Administration: Whole-body inhalation exposure to DMF vapors at concentrations of 0, 50, 100, 200, 400, or 800 ppm.

-

Exposure Regimen: 6 hours/day, 5 days/week for 13 weeks.

-

Endpoints Evaluated: Survival, body weight, clinical observations, clinical pathology (hematology, serum chemistry), organ weights, and histopathology of major tissues and organs. In rats, cardiovascular and renal function were also assessed. For both species, sperm morphology and vaginal cytology were evaluated.[8]

Genotoxicity

The genotoxic potential of this compound is unknown. Its analog, N-(2,4-Dimethylphenyl)formamide, is suspected of causing genetic defects.[4] N,N-Dimethylformamide has been extensively tested and is generally considered not to be genotoxic in bacterial systems, though some equivocal results have been reported in mammalian cell assays.

Genotoxicity Data for Structural Analogs

| Compound | Test Type | System | Result | Reference |

| N,N-Dimethylformamide | Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537) with and without S9 | Negative | [8] |

| N,N-Dimethylformamide | Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells with and without S9 | Negative | [8] |

| N,N-Dimethylformamide | Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells with and without S9 | Negative | [8] |

| N,N-Dimethylformamide | Mouse Lymphoma Assay | L5178Y/TK+/- cells without S9 | Marginally positive in one lab, negative in two others | [8] |

| N,N-Dimethylformamide | Unscheduled DNA Synthesis | Rat hepatocytes | Slightly positive in one study, negative in two others | [10] |

| N-(2,4-Dimethylphenyl)formamide | - | - | Suspected of causing genetic defects (GHS Cat. 2) | [4] |

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This is a widely used initial screening test for genotoxicity.

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay measures the ability of a test substance to cause reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on an amino acid-deficient medium.

-

Methodology: Bacteria are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver). The number of revertant colonies is counted and compared to a negative control. A substance is considered mutagenic if it produces a concentration-related increase in revertant colonies.[11]

Carcinogenicity

There is no direct data on the carcinogenicity of this compound. However, long-term inhalation studies with N,N-Dimethylformamide have shown evidence of carcinogenicity in both rats and mice, with the liver being the primary target organ.[12][13]

Carcinogenicity Data for N,N-Dimethylformamide

| Species | Route | Exposure Duration | Findings | Reference |

| Rat | Inhalation | 2 years | Increased incidences of hepatocellular adenomas and carcinomas. | [12][13] |

| Mouse | Inhalation | 2 years | Increased incidences of hepatocellular adenomas, carcinomas, and hepatoblastomas. | [12][13] |

Experimental Protocol: Two-Year Carcinogenicity Bioassay (NTP)

These studies are designed to evaluate the toxicologic and carcinogenic potential of a chemical over the lifetime of the test animals.[14][15]

-

Test System: Groups of 50 male and 50 female F344/N rats and B6C3F1 mice.

-

Administration: Inhalation exposure to the test substance at various concentrations for 6 hours/day, 5 days/week for 104 weeks.

-

Endpoints: Survival, body weight, clinical signs of toxicity, and comprehensive histopathological examination of all major organs and tissues for neoplastic (tumors) and non-neoplastic lesions.

Reproductive and Developmental Toxicity

Animal studies on N,N-Dimethylformamide have demonstrated reproductive and developmental toxicity, including fetotoxicity and teratogenic effects.[16] Chronic exposure in mice has been shown to reduce fertility.[16][17]

Reproductive and Developmental Toxicity of N,N-Dimethylformamide

| Species | Route | Effects | Reference |

| Rat | Inhalation | Fetotoxicity (reduced fetal weight), embryolethality | [18][19] |

| Rabbit | Dermal, Inhalation | Teratogenic effects | [18] |

| Mouse | Oral (drinking water) | Reduced fertility, developmental toxicity (skeletal malformations) | [16][17] |

Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)

This screening test provides information on both repeated dose toxicity and potential effects on reproductive and developmental parameters.

-

Test System: Typically male and female rats.

-

Administration: The test substance is administered daily in graduated doses to several groups of animals, starting before mating and continuing through mating, gestation, and lactation.

-

Endpoints:

-

Parental Animals: Effects on mating performance, fertility, pregnancy, and delivery are observed. Standard repeated dose toxicity endpoints (body weight, food consumption, clinical signs, hematology, clinical chemistry, organ weights, histopathology) are also measured.

-

Offspring: Viability, body weight, and clinical signs are observed through lactation. A gross necropsy is performed on all pups.[20]

-

Potential Mechanisms and Pathways

The precise signaling pathways for formamide-induced toxicity are not fully elucidated. However, for N,N-Dimethylformamide, hepatotoxicity is thought to be mediated by its metabolites.

Hypothetical Metabolic Pathway

The metabolism of N,N-Dimethylformamide primarily occurs in the liver via cytochrome P450 enzymes. A key step is the hydroxylation of one of the methyl groups, leading to the formation of N-(hydroxymethyl)-N-methylformamide (HMMF). HMMF is unstable and can decompose to N-methylformamide (NMF) or be further metabolized. These metabolites are believed to play a role in the observed liver toxicity. A similar metabolic activation pathway could be hypothesized for this compound.

Caption: Hypothetical metabolic activation of a dimethylformamide leading to hepatotoxicity.

General Toxicological Testing Workflow

The assessment of a chemical's toxicity follows a structured workflow, often starting with in silico and in vitro methods before proceeding to in vivo animal studies.

Caption: A typical workflow for assessing the toxicity of a chemical substance.

Conclusion

While specific toxicological data for this compound is lacking, a review of its structural analogs, N,N-Dimethylformamide and N-(2,4-Dimethylphenyl)formamide, strongly suggests that it should be treated as a hazardous chemical. Key concerns include acute toxicity, severe eye irritation, and the potential for liver damage, genetic defects, carcinogenicity, and reproductive harm. It is imperative that appropriate safety precautions, including engineering controls, personal protective equipment, and proper handling procedures, are implemented to minimize exposure until comprehensive toxicological studies on this compound are conducted.

References

- 1. cerij.or.jp [cerij.or.jp]

- 2. columbuschemical.com [columbuschemical.com]

- 3. rcilabscan.com [rcilabscan.com]

- 4. N-(2,4-Dimethylphenyl)formamide | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. umwelt-online.de [umwelt-online.de]

- 8. NTP technical report on the toxicity studies of N,N-Dimethylformamide (CAS No. 68-12-2) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. OECD: Key standards for laboratory analysis - YesWeLab [blog.yeswelab.fr]

- 12. oehha.ca.gov [oehha.ca.gov]

- 13. Carcinogenicity and chronic toxicity after inhalation exposure of rats and mice to N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Assessing human carcinogenicity risk of agrochemicals without the rodent cancer bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sanei.or.jp [sanei.or.jp]

- 17. Formamide and dimethylformamide: reproductive assessment by continuous breeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studies on the prenatal toxicity of N,N-dimethylformamide in mice, rats and rabbits | CoLab [colab.ws]

- 19. Developmental toxicity of dimethylformamide in the rat following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. oecd.org [oecd.org]

N-formyl-2,6-dimethylaniline: A Comprehensive Technical Guide to its Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-formyl-2,6-dimethylaniline, also known as N-(2,6-dimethylphenyl)formamide, is a chemical intermediate with potential applications in organic synthesis. While its direct, large-scale industrial uses are not as prominently documented as those of its precursor, 2,6-dimethylaniline, its role as a formylated aniline suggests utility as a protecting group or as a building block in the synthesis of more complex molecules. This technical guide provides a detailed overview of the synthesis of N-formyl-2,6-dimethylaniline, including experimental protocols and quantitative data. Furthermore, it explores the significant applications of its precursor, 2,6-dimethylaniline, in the pharmaceutical and chemical industries, offering context for the potential utility of its N-formylated derivative.

Introduction

N-aryl formamides are a class of organic compounds that serve as important intermediates in various synthetic transformations. The formyl group can act as a protecting group for the amino functionality, allowing for selective reactions at other sites of the molecule. It can also be a precursor for the introduction of other functional groups. N-formyl-2,6-dimethylaniline is the N-formylated derivative of 2,6-dimethylaniline, a key starting material in the industrial synthesis of numerous important compounds.

This guide will first detail the synthesis of N-formyl-2,6-dimethylaniline, providing a comprehensive experimental protocol. Subsequently, it will delve into the major applications of its parent compound, 2,6-dimethylaniline, to provide a broader perspective on the chemical space this family of compounds occupies.

Synthesis of N-formyl-2,6-dimethylaniline

The most direct and commonly cited method for the synthesis of N-formyl-2,6-dimethylaniline is the formylation of 2,6-dimethylaniline using formic acid.

Reaction Scheme

Caption: Reaction scheme for the synthesis of N-formyl-2,6-dimethylaniline.

Experimental Protocol

A detailed experimental protocol for the synthesis of N-formyl-2,6-dimethylaniline is provided below, based on established laboratory procedures.[1]

Materials:

-

2,6-Dimethylaniline

-

88% Formic Acid

-

Ice

-

Water

Equipment:

-

1-liter pressure vessel (bomb) with magnetic stirrer

-

Oil bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven

Procedure:

-

In a 1-liter pressure vessel equipped with a magnetic stirrer, combine 125 g of 2,6-dimethylaniline and 375 ml of 88% formic acid.[1]

-

Seal the vessel and heat the mixture to 120°C using an oil bath.[1]

-

Maintain the reaction at this temperature for 24 hours with continuous stirring.[1]

-

Allow the vessel to cool to room temperature and continue stirring for an additional 48 hours.[1]

-

Carefully release the pressure from the vessel.

-

Pour the reaction mixture into a beaker containing 800 ml of ice with stirring.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid extensively with water.

-

Dry the product in a vacuum oven at 90-95°C.

Quantitative Data

| Parameter | Value | Reference |

| Melting Point | 163-164.5°C | [1] |

Note: The yield for this specific protocol was not provided in the cited source.

Potential Uses of N-formyl-2,6-dimethylaniline

While specific, large-scale industrial applications of N-formyl-2,6-dimethylaniline are not extensively documented, its chemical structure suggests several potential uses in organic synthesis:

-

Protecting Group: The formyl group can serve as a protecting group for the secondary amine of 2,6-dimethylaniline. This allows for chemical modifications on other parts of the molecule without affecting the amino group. The formyl group can typically be removed under acidic or basic conditions.

-

Intermediate in Multi-step Synthesis: It can act as a precursor for the synthesis of more complex molecules. The formyl group can be a handle for further functionalization or can be transformed into other groups.

-

Precursor to Isocyanides: Formamides can be dehydrated to form isocyanides, which are versatile reagents in organic synthesis, for example, in the Passerini and Ugi reactions.

The Precursor: Synthesis and Major Applications of 2,6-Dimethylaniline

To fully appreciate the context of N-formyl-2,6-dimethylaniline, it is essential to understand the synthesis and significant uses of its starting material, 2,6-dimethylaniline.

Synthesis of 2,6-Dimethylaniline

There are two primary industrial routes for the synthesis of 2,6-dimethylaniline:

-

Nitration-reduction of m-xylene: This method involves the nitration of m-xylene followed by the reduction of the resulting nitro derivative. However, this process can generate significant waste and may lead to the formation of the undesired 2,4-dimethylaniline isomer.[2]

-

Amination of 2,6-dimethylphenol: This process involves the reaction of 2,6-dimethylphenol with ammonia at high temperatures and pressures in the presence of a catalyst.[3]

A laboratory-scale synthesis from 2,6-dimethylnitrobenzene has also been described.

Caption: Industrial synthesis routes for 2,6-dimethylaniline.

Major Applications of 2,6-Dimethylaniline

2,6-Dimethylaniline is a crucial intermediate in several industries, most notably in the pharmaceutical sector.

The primary use of 2,6-dimethylaniline is in the synthesis of local anesthetics of the "caine" family. The most prominent example is lidocaine .

Synthesis of Lidocaine from 2,6-Dimethylaniline:

The synthesis of lidocaine from 2,6-dimethylaniline is a two-step process. It is important to note that this well-established industrial synthesis proceeds through an chloroacetylation of the amine, not through an N-formylated intermediate.

Caption: Experimental workflow for the synthesis of Lidocaine.

Detailed Experimental Protocol for Lidocaine Synthesis:

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide [4]

-

Dissolve 2,6-dimethylaniline in glacial acetic acid.

-

Add α-chloroacetyl chloride to the solution.

-

Warm the mixture gently (40-50°C).

-

Add a solution of sodium acetate in water to precipitate the product.

-

Collect the solid by filtration and wash with water.

Step 2: Synthesis of Lidocaine [5]

-

Suspend the α-chloro-2,6-dimethylacetanilide in toluene.

-

Add diethylamine and reflux the mixture for several hours.

-

After cooling, filter off the precipitated diethylamine hydrochloride.

-

The toluene solution containing lidocaine is then worked up to isolate the final product, often as a hydrochloride salt.

Quantitative Data for Lidocaine Synthesis (Illustrative):

| Reactant/Product | Molecular Weight | Moles (Example) | Mass/Volume (Example) |

| 2,6-Dimethylaniline | 121.18 g/mol | 0.05 mol | 6.06 g (approx. 6.2 mL) |

| α-chloroacetyl chloride | 112.94 g/mol | 0.06 mol | 6.78 g (approx. 4.7 mL) |

| Diethylamine | 73.14 g/mol | 0.09 mol | 6.58 g (approx. 9.3 mL) |

Note: These are example quantities and may vary based on the specific laboratory procedure.

2,6-Dimethylaniline also serves as an intermediate in the production of certain pesticides and dyes.[2] Its structural features make it a useful building block for creating a variety of complex organic molecules with desired biological or colorimetric properties.

Conclusion

N-formyl-2,6-dimethylaniline is a readily synthesizable derivative of the industrially significant chemical, 2,6-dimethylaniline. While its direct applications are not as widespread as its precursor, its role as a protected amine or a synthetic intermediate offers potential for its use in specialized organic synthesis. A thorough understanding of the synthesis and major applications of 2,6-dimethylaniline, particularly in the production of lidocaine, provides a valuable framework for appreciating the chemical context and potential utility of N-formyl-2,6-dimethylaniline in the fields of chemical research and drug development. Further research into the specific reactions and applications of N-formyl-2,6-dimethylaniline could uncover novel synthetic pathways and applications.

References

Methodological & Application

Application Notes and Protocols for N-(2,6-Dimethylphenyl)formamide as a Formylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Dimethylphenyl)formamide is a substituted formamide that can serve as a formylating agent in various organic transformations. Formylation, the introduction of a formyl group (-CHO), is a critical step in the synthesis of aldehydes, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. While N,N-dimethylformamide (DMF) is the most commonly employed formylating agent in reactions such as the Vilsmeier-Haack reaction, other substituted formamides like this compound can also be utilized. These notes provide an overview of the potential applications of this compound as a formylating agent, with protocols adapted from established procedures for analogous reagents.

Principle Applications

The primary application of this compound as a formylating agent is in the synthesis of aldehydes. This can be achieved through two main pathways:

-

The Vilsmeier-Haack Reaction: For the formylation of electron-rich aromatic and heteroaromatic compounds.

-

Reaction with Organometallic Reagents: For the formylation of Grignard and organolithium reagents.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich arene using a substituted formamide and a phosphorus oxychloride (POCl₃) reagent.[1][2] The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile.[3][4]

General Mechanism

The reaction of this compound with phosphorus oxychloride would generate the corresponding Vilsmeier reagent. This electrophilic species is then attacked by an electron-rich aromatic compound. Subsequent hydrolysis of the resulting iminium ion yields the aryl aldehyde.[2][4]

Expected Substrate Scope

Similar to other Vilsmeier-Haack reactions, this compound is expected to be effective for the formylation of:

-

Activated aromatic compounds (e.g., phenols, anilines, and their derivatives).

-

Heterocyclic compounds (e.g., indoles, pyrroles, furans, and thiophenes).[4]

Data Presentation: Vilsmeier-Haack Formylation with Analogous Reagents

Specific yield and condition data for this compound are not widely available. The following table summarizes typical conditions and yields for the formylation of various substrates using the analogous reagent, DMF. These can serve as a starting point for optimizing reactions with this compound.

| Substrate | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N,N-Dimethylaniline | POCl₃ | DMF | Steam Bath | 2 | 80-84[3] |

| Indole | POCl₃ | DMF | 35 | 1 | 90 |

| Pyrrole | POCl₃ | Diethyl Ether | 0 - RT | 1 | 85 |

| Anthracene | POCl₃ | o-Dichlorobenzene | 90-95 | 1 | 85-90 |

| Anisole | POCl₃ | DMF | 100 | 5 | 75-80 |

Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Arene (Adapted)

This protocol is adapted from a standard procedure for the formylation of N,N-dimethylaniline using DMF and can be used as a starting point for reactions with this compound.[3]

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Electron-rich aromatic substrate

-

Ice

-

Saturated sodium acetate solution

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser, place the this compound.

-

Cool the flask in an ice bath and add phosphorus oxychloride dropwise with stirring. An exothermic reaction will occur.

-

After the addition of POCl₃ is complete and the initial exotherm has subsided, add the electron-rich aromatic substrate dropwise with continuous stirring.

-

Heat the reaction mixture on a steam bath or in an oil bath, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture and pour it onto crushed ice in a beaker.

-

Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous sodium acetate solution with vigorous stirring.

-

Collect the precipitated product by filtration, or if no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., DCM or diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Formylation of Organometallic Reagents

This compound can also potentially be used to formylate organometallic reagents, such as Grignard and organolithium reagents, to produce aldehydes. This method is particularly useful for the synthesis of aliphatic and non-activated aromatic aldehydes.

General Reaction

R-MgX or R-Li + (CH₃)₂C₆H₃-N(H)CHO → R-CHO

Data Presentation: Formylation of Grignard Reagents with Analogous Formamides

The following table provides representative yields for the formylation of Grignard reagents with other formamides.